![molecular formula C18H12FN3O2 B2666750 N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide CAS No. 866048-82-0](/img/structure/B2666750.png)
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide” is a chemical compound that belongs to the class of chromene and chromeno[2,3-d]pyrimidine derivatives . Chromene is a heterocyclic ring system in which a benzene ring and a pyran ring are fused together . These compounds play a vital role in the field of medicinal chemistry due to their diverse biological and pharmacological activities .
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidine derivatives involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular formula of “N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide” is C18H12N4O4 . The structures of the synthesized compounds are established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis
The key step in the synthesis of chromeno[2,3-d]pyrimidine derivatives involves the ANRORC (Addition of Nucleophiles, Ring Opening, and Ring Closure) reaction of 3-benzoyl chromones with benzamidines .Physical And Chemical Properties Analysis
The average mass of “N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide” is 348.312 Da and the monoisotopic mass is 348.085846 Da .Scientific Research Applications
Synthesis of Chromeno[2,3-d]pyrimidines
The compound is a derivative of chromeno[2,3-d]pyrimidines, which have been the focus of recent synthetic methods . These methods are divided into different chapters according to the type of the reaction .
Multicomponent Reaction
A microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde was achieved under catalyst-free and solvent-free conditions, delivering 5H-chromeno[2,3-d]pyrimidin-5-one derivatives . This further expanded the synthetic application of paraformaldehyde as a C1 building block .
Anticancer Activities
The synthesized compounds were evaluated for their in vitro antitumor activity against four human cancer cell lines: breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) .
Synthesis of Tricyclic Pyridines
The reaction was highly regioselective and tolerated a wide range of 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives and cyanamides providing 32 new tricyclic pyridines . These can serve as building blocks for further functionalization and enable access to a biologically relevant intermediate .
Inhibitory Activity
Some compounds showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
Bioactive Compounds
The functionally substituted chromene moiety is often considered as a crucial structural element in both naturally occurring and biologically active compounds . Because of their potential biological activity and adaptability as synthons in chemical synthesis, pyrimidine derivatives are also highly curious .
properties
IUPAC Name |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-14-7-3-1-5-12(14)17(23)22-18-20-9-11-10-24-15-8-4-2-6-13(15)16(11)21-18/h1-9H,10H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRCLPFWQGCDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.